Indan-5-carboxylic acid

Descripción general

Descripción

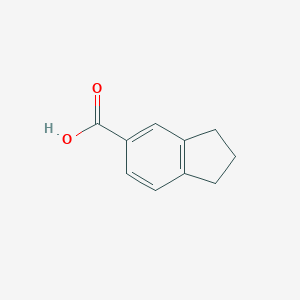

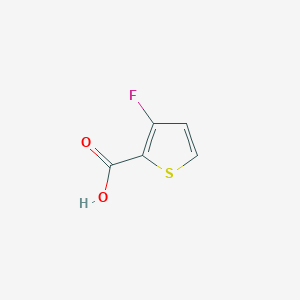

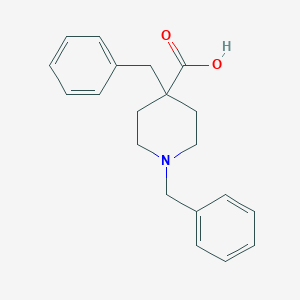

Indan-5-carboxylic acid is a heterocyclic organic compound . It has a molecular weight of 162.19 and a molecular formula of C10H10O2 .

Synthesis Analysis

The synthesis of Indan-5-carboxylic acid involves various classes of carboxylic acids as the substrate, including (hetero)aromatic acids, alkyl acids, α-keto acids, α,β-unsaturated acids, and alkynoic acids .

Molecular Structure Analysis

The molecular structure of Indan-5-carboxylic acid is based on the carboxyl group, which is a crucial part of the molecule where most reactions occur .

Chemical Reactions Analysis

The reactions of Indan-5-carboxylic acid belong to one of four principal classes, depending on the point in the molecule where the reaction occurs.

Physical And Chemical Properties Analysis

Indan-5-carboxylic acid has a molecular weight of 162.19 and a molecular formula of C10H10O2 . It is a carboxylic acid, which is a class of compounds that have certain common properties .

Aplicaciones Científicas De Investigación

Analgesic and Anti-inflammatory Agents : Indan acid derivatives are noted for their potential analgesic and anti-inflammatory properties. Sulindac and Clidanac are examples of drugs with an indan ring system that exhibit anti-inflammatory effects. Indan-1,3-dione also serves as an anticoagulant. The synthesis and structure-activity relationships of these derivatives highlight their low ulcerogenicity (Bachar, Nahar, & Sarker, 2016).

Synthesis of Tetrazolyl Derivatives : Indan derivatives like 5-(5',6'-dichloroindan-1'-yl)-tetrazole and methyltetrazole were synthesized from 5,6-dichloroindan-1-carboxylic acid. These compounds demonstrated significant analgesic and anti-inflammatory activities, comparable to standard drugs like phenylbutazone and indomethacin (Pal et al., 2012).

Indicator Dyes for Carboxylic Acids' Polarity : Pyridinium-indan-1,3-dion-2-ide betaine dyes synthesized from indan derivatives are suitable for determining the polarity of carboxylic acids and their anhydrides (Milart, 2008).

Tricyclic Aromatic Ketones Synthesis : Cycliacylation of carboxylic acid derivatives of indan leads to the production of tricyclic aromatic ketones, demonstrating the versatility of indan derivatives in organic synthesis (Isabelle et al., 1980).

Nonlinear Optical Chromophores : Indane-1,3-dione 5-carboxylic acid and its derivatives have been used in synthesizing organic push-pull type chromophores. These compounds exhibit nonlinear optical properties and are promising materials for applications in photonics (Traskovskis et al., 2016).

Synthetic Plant Growth Regulators : Indan-5-carboxylic acid derivatives have been utilized in the synthesis of hybrid gibberellin-helminthosporic acid, indicating potential applications in agriculture and plant biology (Turner, Anderson, & Mander, 1980).

Drug Delivery Systems : Carboxymethyl starch-chitosan nanoparticles formulated using indan derivatives have been explored as potential drug delivery systems to the colon (Saboktakin et al., 2011).

Enzyme Cascade Synthesis of Furan Carboxylic Acids : Indan derivatives have been involved in enzyme cascade systems for the synthesis of furan carboxylic acids from biomass-derived furans (Jia et al., 2019).

Direcciones Futuras

The future directions of research on Indan-5-carboxylic acid could involve further exploration of its synthesis, properties, and potential applications. The field of catalytic decarboxylative transformations, which includes the study of carboxylic acids like Indan-5-carboxylic acid, has expanded significantly in recent years .

Mecanismo De Acción

Target of Action

Indan-5-carboxylic acid, also known as Indane-5-carboxylic Acid , is a chemical compound with a significant heterocyclic systemIndole derivatives, which are structurally similar to indan-5-carboxylic acid, are known to interact with a variety of enzymes and proteins .

Mode of Action

Indole derivatives are known to form hydrogen bonds with various enzymes and proteins, inhibiting their activity . This suggests that Indan-5-carboxylic acid may interact with its targets in a similar manner.

Biochemical Pathways

Indole derivatives, which are structurally similar to indan-5-carboxylic acid, are known to be involved in the metabolism of tryptophan . They are synthesized from tryptophan via intermediates such as indole-3-acetaldoxime and indole-3-acetonitrile .

Result of Action

Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Propiedades

IUPAC Name |

2,3-dihydro-1H-indene-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-10(12)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOJQJDBJBNEHTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70283282 | |

| Record name | Indan-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indan-5-carboxylic acid | |

CAS RN |

65898-38-6 | |

| Record name | 65898-38-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indan-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1H-indene-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-methyl-1-(S)-({5-[(3-oxo-3,4-dihydro-2H-benzo[1,4]oxazin-6-ylmethyl)carbamoyl]pyrazolo[1,5-a]pyrimidine-7-carbonyl}amino)indan-5-carboxylic acid interact with its target, and what are the downstream effects?

A1: The research paper specifically highlights that 4-methyl-1-(S)-({5-[(3-oxo-3,4-dihydro-2H-benzo[1,4]oxazin-6-ylmethyl)carbamoyl]pyrazolo[1,5-a]pyrimidine-7-carbonyl}amino)indan-5-carboxylic acid functions as a selective inhibitor of matrix metalloproteinase 13 (MMP-13) []. While the exact mechanism of interaction isn't detailed in this paper, it's stated that the compound is non-zinc chelating []. This is significant because many MMP inhibitors rely on chelating the zinc ion within the enzyme's active site. The downstream effect of this selective MMP-13 inhibition is a reduction in the cartilage degradation associated with osteoarthritis.

Q2: What makes 4-methyl-1-(S)-({5-[(3-oxo-3,4-dihydro-2H-benzo[1,4]oxazin-6-ylmethyl)carbamoyl]pyrazolo[1,5-a]pyrimidine-7-carbonyl}amino)indan-5-carboxylic acid particularly suited for intra-articular delivery for osteoarthritis?

A2: The research highlights several key properties that make this compound well-suited for intra-articular (IA) delivery:

- Long Durability in the Joint: This prolongs the therapeutic effect within the targeted joint [].

- Effective Cartilage Penetration: Ensures the compound reaches the site of action within the cartilage [].

- Minimal Systemic Exposure: Reduces the risk of off-target effects and improves the safety profile [].

- Remarkable Efficacy: Demonstrated efficacy in preclinical models suggests potential therapeutic benefit [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B183980.png)